molecular formula C10H14N2O2 B15537997 2-((2-Methoxyphenyl)amino)propanamide

2-((2-Methoxyphenyl)amino)propanamide

Cat. No.: B15537997
M. Wt: 194.23 g/mol
InChI Key: LUDBXVMCPRMBSI-UHFFFAOYSA-N
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Description

2-((2-Methoxyphenyl)amino)propanamide is an organic compound with the molecular formula C 10 H 14 N 2 O 2 and a molecular weight of 194.23 g/mol . It is characterized by the CAS Number 1044637-96-8 and can be represented by the SMILES notation COC1=CC=CC=C1NC(C)C(N)=O . This compound is part of the broader propanamide chemical family, which has been the subject of quantitative structure-activity relationship (QSAR) studies to understand and optimize anticonvulsant properties . Research on related propanamide derivatives indicates that quantum chemical descriptors and molecular properties are critical for their biological activity, particularly in models predicting efficacy against seizures . As such, 2-((2-Methoxyphenyl)amino)propanamide serves as a valuable chemical scaffold for researchers in medicinal chemistry exploring new therapeutic candidates. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions, consulting the safety data sheet prior to use.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(2-methoxyanilino)propanamide

InChI

InChI=1S/C10H14N2O2/c1-7(10(11)13)12-8-5-3-4-6-9(8)14-2/h3-7,12H,1-2H3,(H2,11,13)

InChI Key

LUDBXVMCPRMBSI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)NC1=CC=CC=C1OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Propanamide Derivatives

Key Observations:
  • Trifluoromethyl Derivatives : The introduction of a trifluoromethyl group (e.g., compound 3n) significantly alters electronic properties, enhancing metabolic stability .
  • Triazole Derivatives : Compounds like 1dbi exhibit high yields (94%) and demonstrate the versatility of click chemistry in modifying propanamide scaffolds .
Analgesic and Anti-inflammatory Activity:
  • Tasimelteon: Approved by the FDA for Non-24 sleep-wake disorder, demonstrating the clinical relevance of propanamide-based therapeutics .
Enzyme and Receptor Targeting:
  • CXCR2 Antagonists: Sulfonyl-substituted propanamides (e.g., (2R)-2-{4-[(isopropylsulfonyl)amino]phenyl}propanamide) inhibit CXCR2, a target in inflammatory diseases .
  • Kinase Inhibitors : Golidocitinib’s structure incorporates a pyrimidine-piperazine system, enabling selective kinase inhibition .

Physicochemical and Spectral Properties

  • Solubility : The 2-methoxyphenyl group generally improves solubility in polar solvents, as seen in compound 3n .
  • Spectral Confirmation : NMR (¹H and ¹³C), HRMS, and IR data are consistently used to verify structures across analogs, ensuring purity and correct functional group orientation .

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